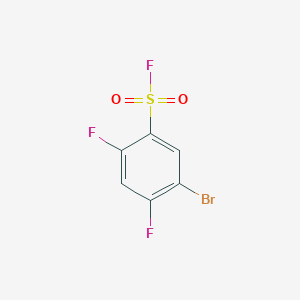

5-Bromo-2,4-difluorobenzene-1-sulfonyl fluoride

Beschreibung

5-Bromo-2,4-difluorobenzene-1-sulfonyl fluoride is a halogenated aromatic sulfonyl fluoride derivative. The sulfonyl fluoride group (-SO₂F) distinguishes this compound from its sulfonyl chloride analogs, offering distinct reactivity and stability profiles. Sulfonyl fluorides are increasingly valued in medicinal chemistry and materials science due to their hydrolytic stability compared to sulfonyl chlorides, making them suitable for applications requiring controlled reactivity .

Eigenschaften

Molekularformel |

C6H2BrF3O2S |

|---|---|

Molekulargewicht |

275.05 g/mol |

IUPAC-Name |

5-bromo-2,4-difluorobenzenesulfonyl fluoride |

InChI |

InChI=1S/C6H2BrF3O2S/c7-3-1-6(13(10,11)12)5(9)2-4(3)8/h1-2H |

InChI-Schlüssel |

UVALWBNSQBKHEN-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C(=CC(=C1F)Br)S(=O)(=O)F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,4-difluorobenzene-1-sulfonyl fluoride typically involves the sulfonylation of 5-Bromo-2,4-difluorobenzene. The reaction is carried out under controlled conditions to ensure the selective introduction of the sulfonyl fluoride group. Common reagents used in this process include sulfuryl fluoride and a suitable catalyst .

Industrial Production Methods

Industrial production of 5-Bromo-2,4-difluorobenzene-1-sulfonyl fluoride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction is typically carried out in a controlled environment to prevent contamination and ensure safety .

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-2,4-difluorobenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents under mild conditions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .

Wissenschaftliche Forschungsanwendungen

5-Bromo-2,4-difluorobenzene-1-sulfonyl fluoride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: It is investigated for its potential use in drug development and as a pharmaceutical intermediate.

Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-Bromo-2,4-difluorobenzene-1-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions, where the compound acts as an intermediate or a reagent .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The table below summarizes key structural and functional differences between 5-bromo-2,4-difluorobenzene-1-sulfonyl fluoride and related compounds:

Reactivity and Stability

- Sulfonyl Fluoride vs. Sulfonyl Chloride : The sulfonyl fluoride group exhibits greater hydrolytic stability than the sulfonyl chloride, which reacts readily with water. This stability makes the fluoride derivative preferable in aqueous or prolonged reaction conditions . However, sulfonyl chlorides are more reactive in nucleophilic substitutions, enabling faster synthesis of sulfonamides or sulfonate esters .

- Halogen Substituent Effects : The presence of fluorine at the 2,4-positions enhances electron-withdrawing effects, increasing the electrophilicity of the sulfonyl group. In contrast, the chloro analog (5-bromo-2-chlorobenzene-1-sulfonyl chloride) shows reduced electronegativity, altering its reactivity in aromatic substitution reactions .

Biologische Aktivität

5-Bromo-2,4-difluorobenzene-1-sulfonyl fluoride is an organofluorine compound with significant biological activity, primarily recognized for its role as an enzyme inhibitor. This article explores its structural characteristics, biological interactions, and potential applications in medicinal chemistry.

Structural Characteristics

The compound features a benzene ring substituted with bromine at position 5 and fluorine atoms at positions 2 and 4, along with a sulfonyl fluoride group at position 1. The presence of these substituents contributes to its electrophilic nature, which is crucial for its biological activity.

| Property | Details |

|---|---|

| Molecular Formula | C₆H₄BrF₂O₂S |

| Molecular Weight | Approximately 227.06 g/mol |

| Functional Groups | Sulfonyl fluoride |

The biological activity of 5-Bromo-2,4-difluorobenzene-1-sulfonyl fluoride is largely attributed to the reactivity of its sulfonyl fluoride group. This group can form covalent bonds with nucleophilic residues in enzymes, leading to irreversible inhibition of enzyme activity. This mechanism is particularly relevant in the context of drug design, where targeting specific enzymes can modulate biochemical pathways effectively.

Key Interactions

- Enzyme Inhibition : The compound acts on various enzymes by modifying active site residues.

- Nucleophilic Attack : The sulfonyl fluoride group reacts with nucleophiles (e.g., cysteine, serine) in proteins, altering their function and potentially leading to therapeutic effects.

Biological Applications

5-Bromo-2,4-difluorobenzene-1-sulfonyl fluoride has garnered attention for its potential applications in several areas:

- Medicinal Chemistry : As a tool for developing enzyme inhibitors that could serve as therapeutic agents against diseases involving dysregulated enzyme activity.

- Chemical Biology : Utilized in studies aimed at understanding enzyme mechanisms and protein interactions.

Case Studies and Research Findings

Recent studies have demonstrated the efficacy of sulfonyl fluorides in modifying proteins and nucleic acids. For instance:

- Inhibition Studies : Research indicates that compounds similar to 5-Bromo-2,4-difluorobenzene-1-sulfonyl fluoride exhibit strong inhibitory effects on key metabolic enzymes. These findings suggest a promising avenue for drug development targeting metabolic disorders.

- Protein Modification : A study highlighted the ability of sulfonyl fluorides to selectively modify cysteine residues in proteins, leading to significant changes in protein function and stability. This modification can be leveraged to design selective inhibitors for therapeutic use.

Comparative Analysis with Related Compounds

To understand the unique properties of 5-Bromo-2,4-difluorobenzene-1-sulfonyl fluoride, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Bromo-2,4-dichlorobenzene-1-sulfonyl fluoride | Contains chlorine instead of fluorine | Known for enzyme inhibition |

| 4-Bromo-2,5-difluorobenzenesulfonyl chloride | Lacks bromine; different halogen substitution | Potentially less reactive than sulfonyl fluorides |

| 4-Bromo-2-fluorobenzenesulfonyl chloride | Contains only one fluorine; simpler structure | Limited biological activity compared to others |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.